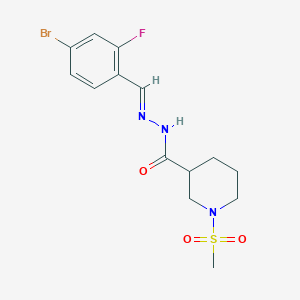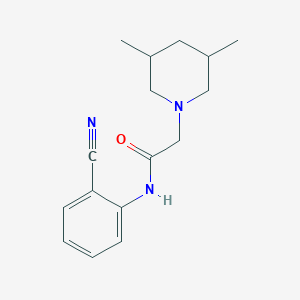
2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide
Vue d'ensemble
Description
2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide, also known as TAK-632, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer treatment. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mécanisme D'action
2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide works by inhibiting the activity of RAF and MEK kinases, which are key components of the MAPK/ERK signaling pathway. This pathway is often overactive in cancer cells, leading to increased cell proliferation and survival. By inhibiting this pathway, 2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide can effectively suppress the growth and survival of cancer cells.
Biochemical and Physiological Effects:
In preclinical studies, 2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide has been shown to effectively inhibit the growth and survival of several types of cancer cells, including melanoma, colorectal cancer, and pancreatic cancer. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide is that it has been extensively studied in preclinical models, and has shown promising results in these studies. Additionally, 2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide has been well-tolerated in animal studies, indicating that it may have a favorable toxicity profile in humans. However, one limitation of 2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide is that it is still in the early stages of clinical development, and its efficacy and safety in humans have not yet been fully established.
Orientations Futures
There are several potential future directions for the research and development of 2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide. One direction is to further evaluate its efficacy and safety in clinical trials, particularly in combination with other cancer therapies. Another direction is to explore the potential applications of 2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide in other diseases, such as autoimmune disorders and inflammatory diseases. Additionally, further research could be done to elucidate the mechanisms of action of 2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide and to identify biomarkers that could predict its efficacy in individual patients.
Applications De Recherche Scientifique
2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the activity of several kinases that are involved in cancer cell proliferation and survival, including the RAF kinases and the MEK kinases. This inhibition leads to the suppression of downstream signaling pathways, such as the MAPK/ERK pathway, which is commonly activated in cancer cells.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16ClN3OS/c26-18-12-10-17(11-13-18)22-14-20(19-8-4-5-9-21(19)27-22)24(30)29-25-28-23(15-31-25)16-6-2-1-3-7-16/h1-15H,(H,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEBRHMMNYQRTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-N~4~-(4-phenyl-1,3-thiazol-2-YL)-4-quinolinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-bromo-N-[1-(3-methoxyphenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4851996.png)

![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine](/img/structure/B4852016.png)
![1-[(2-fluorobenzyl)sulfonyl]-3-methylpiperidine](/img/structure/B4852022.png)
![4-{[3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid](/img/structure/B4852025.png)

![methyl 1-[(5-tert-butyl-4,5,6,7-tetrahydro-1,2-benzisoxazol-3-yl)carbonyl]prolinate](/img/structure/B4852035.png)
![1-[(2-chlorophenoxy)methyl]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4852042.png)


![4-chloro-1-(2,4-dichlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B4852071.png)
![ethyl 4,5-dimethyl-2-{[(4H-1,2,4-triazol-3-ylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4852077.png)
![N-1,3-benzothiazol-2-yl-2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4852102.png)
